

Probing Nicotinic Acetylcholine Receptor Function with Bipinnatin B: Application Notes and Protocols

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Compound of Interest

Compound Name: *Bipinnatin*

Cat. No.: *B14683477*

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Introduction

Bipinnatin B is a potent neurotoxin, a member of the lophotoxin family of marine natural products, isolated from the gorgonian coral *Pseudopterogorgia bipinnata*.^{[1][2]} It functions as a highly specific and irreversible antagonist of nicotinic acetylcholine receptors (nAChRs), making it a valuable molecular probe for elucidating the structure and function of these critical ligand-gated ion channels.^[1] This document provides detailed application notes and experimental protocols for utilizing **Bipinnatin B** to investigate nAChR pharmacology and physiology.

Bipinnatin B's mechanism of action involves the formation of a covalent bond with a specific tyrosine residue (Tyr-190) located in the α -subunit of the nAChR.^[1] This irreversible inhibition offers unique advantages in experimental design, allowing for the selective and permanent inactivation of specific nAChR populations. Notably, the **bipinnatins** exhibit differential rates of inhibition at the two acetylcholine-binding sites on the receptor, with a preference for the site near the α/δ -subunit interface in the Torpedo nAChR.^[1] This selectivity can be exploited to dissect the contribution of individual binding sites to receptor function.

Data Presentation

Quantitative Analysis of Bipinnatin B Activity

The following tables summarize the available quantitative data on the interaction of **Bipinnatin B** with nAChRs.

Compound	Target	Parameter	Value	Reference
Bipinnatin B	Insect nAChR (cockroach)	Concentration for partial blockade of nicotine-induced depolarization	10 μ M	[2] [3]
Bipinnatin B	Insect nAChR (cockroach)	Concentration for almost complete blockade of nicotine-induced depolarization	30 μ M	[2] [3]

Table 1: Electrophysiological Effects of **Bipinnatin B** on Insect nAChRs.

Toxin Family	Parameter	Relative Order of Potency	Target	Reference
Bipinnatins	Bimolecular Reaction Constant	Bipinnatin B > Bipinnatin A > Bipinnatin C	Torpedo nAChR (both acetylcholine-binding sites)	[1]

Table 2: Relative Potency of **Bipinnatin** Analogs.

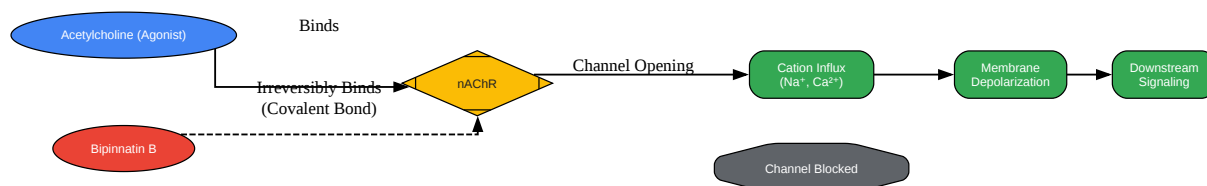
Note: Specific numerical values for the bimolecular reaction constants were not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

Nicotinic Acetylcholine Receptor Signaling Pathway

nAChRs are ligand-gated ion channels that, upon binding to acetylcholine or other agonists, undergo a conformational change that opens a central pore, allowing the influx of cations

(primarily Na^+ and Ca^{2+}). This influx leads to depolarization of the cell membrane and the initiation of downstream signaling events. **Bipinnatin B** irreversibly blocks this initial step of agonist binding and subsequent channel opening.

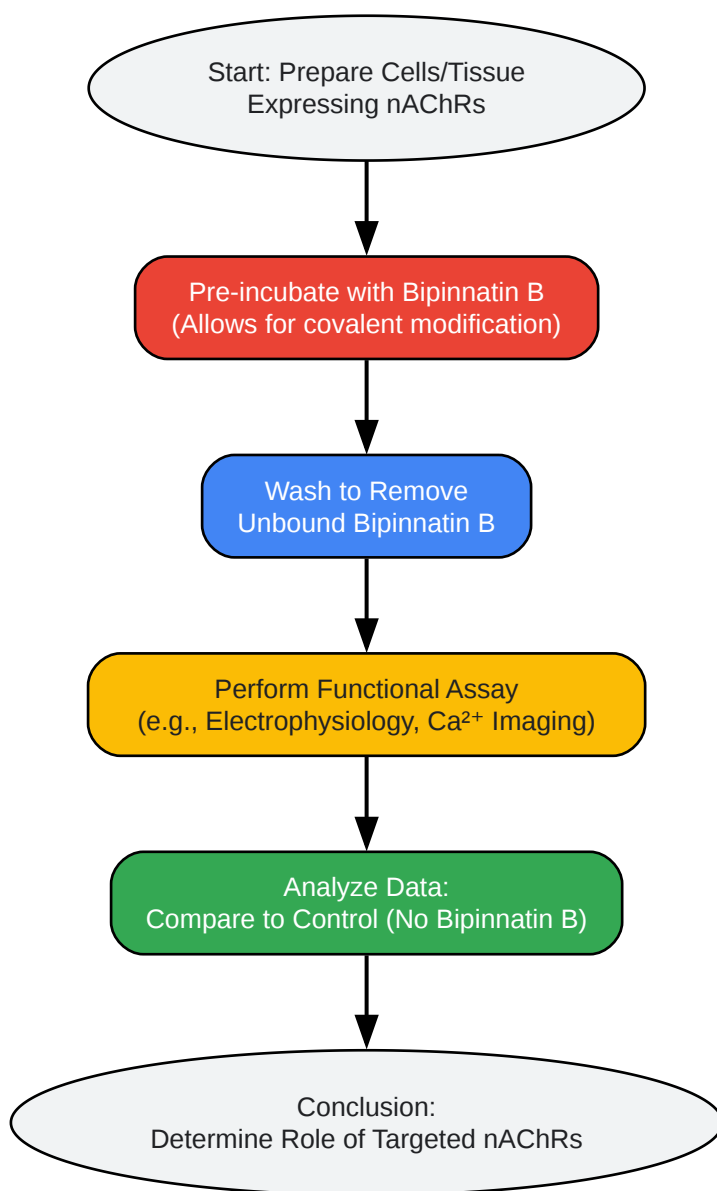


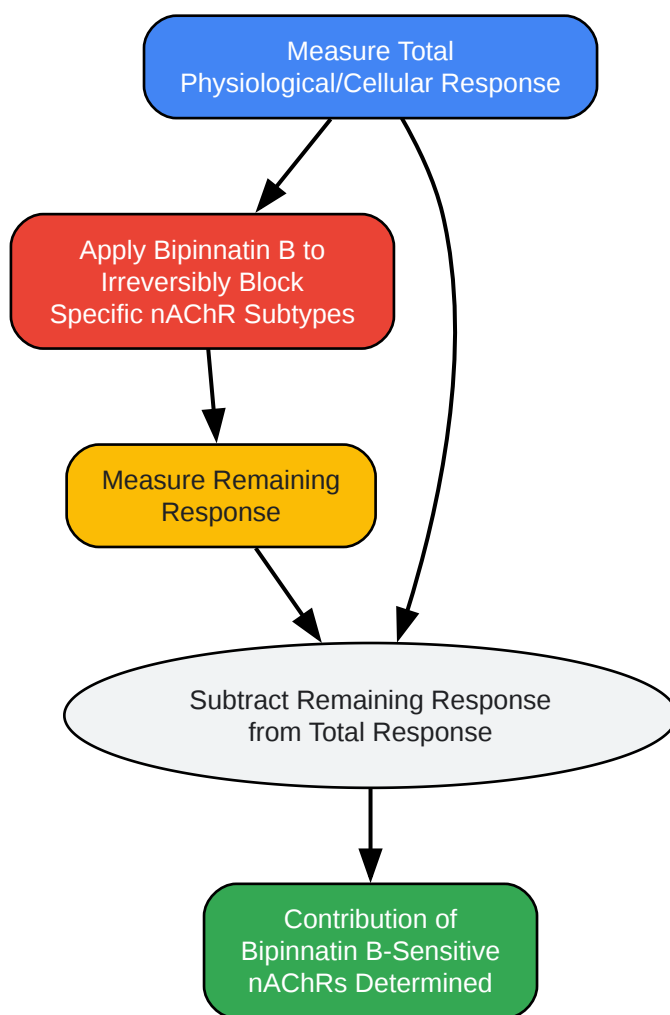
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Caption: **Bipinnatin B** irreversibly antagonizes nAChR signaling.

Experimental Workflow for Probing nAChR Function

The irreversible nature of **Bipinnatin B** allows for a straightforward experimental workflow to probe the function of nAChRs in a given system. This typically involves a pre-incubation step to allow for covalent modification of the receptor, followed by washing to remove unbound toxin before assessing receptor function.





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